Product packaging for Isoxazolo[4,5-b]quinoxaline(Cat. No.:CAS No. 14094-93-0)

Isoxazolo[4,5-b]quinoxaline

Cat. No.: B083936
CAS No.: 14094-93-0
M. Wt: 171.16 g/mol
InChI Key: PEKVEFZJNXSPFD-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]quinoxaline (CAS Number: 14094-93-0) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This structure combines a quinoxaline moiety, known to be a versatile scaffold in various therapeutic areas, with an isoxazole ring, a key pharmacophore that can enhance pharmacokinetic properties and reduce toxicity . The molecular fusion of these two bioactive heterocycles is a strategic approach in chemical research aimed at achieving synergistic effects and discovering new biological activities . Research into related quinoxaline derivatives highlights their broad spectrum of pharmacological potential, including antimicrobial activity against a range of pathogens, which is critical in the global effort to combat antimicrobial resistance (AMR) . Furthermore, studies on similar hybrid structures have shown promise in anticancer research, underscoring the value of this compound class in developing new therapeutic agents . The compound is offered as a high-quality building block for researchers developing novel synthetic pathways, such as through annelation techniques, or for those conducting biological screenings . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O B083936 Isoxazolo[4,5-b]quinoxaline CAS No. 14094-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14094-93-0

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,2]oxazolo[4,5-b]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H

InChI Key

PEKVEFZJNXSPFD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

Synonyms

Isoxazolo[4,5-b]quinoxaline (8CI,9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Isoxazolo 4,5 B Quinoxaline Derivatives

Annulation Approaches for Isoxazole (B147169) Ring Construction onto the Quinoxaline (B1680401) Core

A primary strategy for synthesizing isoxazolo[4,5-b]quinoxalines involves the annulation, or ring-forming, of an isoxazole ring onto a quinoxaline scaffold. This approach typically starts with a functionalized quinoxaline derivative.

One notable method involves the reaction of 2-quinoxalinecarboxaldehyde with hydroxylamine. nsc.ru This reaction first forms an oxime, which is then converted to a quaternary salt. nsc.ru Subsequent treatment with a base induces an intramolecular nucleophilic reaction, leading to the formation of the isoxazolo[4,5-b]quinoxaline ring system in good yield. nsc.ru This process highlights the utility of intramolecular cyclization as a key step in building the fused heterocyclic structure.

Another approach involves the use of 2-chloro-3-nitropyridines as starting materials to generate isoxazolo[4,5-b]pyridines, a related class of compounds. This method proceeds via an intramolecular nucleophilic substitution of the nitro group, which is a key step in the cyclization process. beilstein-journals.org While this example pertains to the pyridine (B92270) series, the underlying principle of intramolecular cyclization of a suitably substituted quinoxaline precursor can be applied to the synthesis of isoxazolo[4,5-b]quinoxalines.

The table below summarizes a representative annulation approach.

Starting MaterialReagentsKey StepProductRef
2-Quinoxalinecarboxaldehyde1. Hydroxylamine2. Methyl Iodide3. Base (e.g., Et3N)Intramolecular nucleophilic cyclizationThis compound nsc.ru

Annulation Approaches for Quinoxaline Ring Formation Utilizing Isoxazole Intermediates

An alternative synthetic strategy involves the construction of the quinoxaline ring onto a pre-functionalized isoxazole core. This method often utilizes isoxazole derivatives bearing functional groups that can participate in condensation reactions to form the pyrazine (B50134) ring of the quinoxaline system.

For instance, the Friedländer annulation, a classic method for quinoline (B57606) and quinoxaline synthesis, can be adapted for this purpose. This involves the reaction of an ortho-amino-substituted isoxazole derivative with a 1,2-dicarbonyl compound. While direct examples for this compound are not extensively detailed in the provided results, the synthesis of isoxazolo[4,5-b]pyridines through the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds illustrates this principle. beilstein-journals.orgbeilstein-journals.org This suggests that appropriately substituted aminoisoxazoles could serve as key intermediates for building the quinoxaline ring.

A notable example involves the conversion of benzo[h]isoxazolo[5,4-b]quinoline analogues, which can be readily prepared, into quinoxaline-fused systems by treatment with benzene-1,2-diamine. nih.gov This demonstrates the feasibility of constructing the quinoxaline ring from a more complex isoxazole-containing precursor.

The table below outlines a general approach for quinoxaline ring formation.

Isoxazole IntermediateReagentsKey StepProductRef
Substituted 4-Aminoisoxazole1,2-Dicarbonyl CompoundCondensation/CyclizationThis compound derivative researchgate.net
Benzo[h]isoxazolo[5,4-b]quinoline analogueBenzene-1,2-diamineRing transformation/fusionQuinoxaline-fused benzo[h]isoxazolo[5,4-b]quinoline nih.gov

Multicomponent Reactions and One-Pot Synthetic Protocols for Fused Ring Systems

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rug.nl These strategies are increasingly being applied to the synthesis of complex heterocyclic systems like isoxazolo[4,5-b]quinoxalines.

A significant example is a domino reaction for the synthesis of functionalized benzo[h]pyrazolo[3,4-b]quinolines, which can be further converted to quinoxaline-fused benzo[h]isoxazolo[5,4-b]quinoline analogues. nih.govresearchgate.net This reaction utilizes readily available substrates and proceeds under microwave irradiation, offering short reaction times and good to excellent yields. nih.govresearchgate.net The ability to directly precipitate the product from the reaction mixture simplifies the work-up procedure. nih.gov

Another approach involves a three-component domino reaction of quinoxalin-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds to produce pyrrolo[3,2-f]quinoxaline derivatives. researchgate.net While not directly yielding the this compound core, this methodology showcases the potential of MCRs in constructing quinoxaline-based fused systems with high regioselectivity and good yields. researchgate.net

The table below highlights a key multicomponent reaction strategy.

ComponentsCatalyst/ConditionsKey FeaturesProduct ClassRef
Benzo[h]pyrazolo[3,4-b]quinolines, Benzene-1,2-diamineMicrowave irradiationRapid, Regioselective, High yieldQuinoxaline-fused benzo[h]isoxazolo[5,4-b]quinoline analogues nih.govresearchgate.netrsc.org
Quinoxalin-6-amine, Arylglyoxal monohydrates, Cyclic 1,3-dicarbonylsAcetic acid, Ethanol, 80°CRegioselective, Mild conditions, Good yieldsPyrrolo[3,2-f]quinoxaline derivatives researchgate.net

Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly influencing the synthesis of heterocyclic compounds. ias.ac.in This includes the use of greener solvents, catalysts, and reaction conditions.

In the context of quinoxaline synthesis, various green approaches have been developed that can be conceptually extended to the synthesis of isoxazolo[4,5-b]quinoxalines. For example, the use of zinc triflate as a highly efficient and environmentally friendly catalyst for the reaction of o-phenylenediamine (B120857) and alpha-diketones to form quinoxaline derivatives has been reported. ijpsjournal.com This reaction can be carried out at room temperature in acetonitrile (B52724) or even under solvent-free conditions using microwave assistance. ijpsjournal.com Another green approach utilizes bentonite (B74815) K-10 clay as an inexpensive and reusable catalyst for quinoxaline synthesis at room temperature. ijpsjournal.com

The synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which are valuable isoxazole building blocks, has been achieved using nano-titania as a solid support and recyclable catalyst under solvent-free conditions. ias.ac.in This method offers excellent yields and allows for easy separation and reuse of the catalyst. ias.ac.in The application of such catalytic and solvent-free methods to the synthesis of isoxazolo[4,5-b]quinoxalines would represent a significant advancement in the field.

The table below summarizes some green chemistry approaches relevant to the synthesis of the core structures.

ReactionCatalyst/ConditionsGreen AspectsProductRef
o-Phenylenediamine + α-DiketonesZinc triflate, Room temperatureEfficient, Recyclable catalyst, Mild conditionsQuinoxaline derivatives ijpsjournal.com
o-Phenylenediamine + BenzilBentonite K-10, Ethanol, Room temperatureInexpensive, Reusable catalyst, Mild conditionsQuinoxaline derivatives ijpsjournal.com
3,5-Dimethyl-4-nitroisoxazole + AldehydesNano-titania, Solvent-free, HeatingRecyclable catalyst, Solvent-free3-Methyl-4-nitro-5-styrylisoxazoles ias.ac.in
Isatin + 6-Aminouracils/Isoxazolesp-Toluene sulphonic acid, WaterEnvironmentally benign solvent, High regioselectivityIsoxazole fused quinoline scaffolds rsc.org

Derivatization Strategies for Structural Modification of the this compound Scaffold

Once the core this compound scaffold is synthesized, further structural modifications are often necessary to explore structure-activity relationships for various applications. Derivatization can be achieved through various chemical reactions targeting different positions of the heterocyclic system.

For the related nsc.rursc.orgdeepdyve.com-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, derivatization strategies have been reported that could be adapted for isoxazolo[4,5-b]quinoxalines. These include modifications at the nitrogen atom of the quinoxaline ring, for instance, through methylation using methyl iodide and a base like potassium carbonate. nih.gov

Furthermore, the synthesis of quinoxaline sulfonamides from quinoxaline precursors demonstrates a common derivatization pathway. mdpi.com This typically involves the reaction of a quinoxaline derivative with chlorosulfonic acid to generate a quinoxaline sulfonyl chloride, which can then react with various amines to produce a library of sulfonamide derivatives. mdpi.com This approach could be applied to aminoisoxazolo[4,5-b]quinoxalines to introduce a sulfonamide functional group.

The synthesis of spiro-indeno[1,2-b]quinoxalines from indeno[1,2-b]quinoxalinone highlights another derivatization strategy involving the carbonyl group. rsc.org This involves reactions with various reagents to construct spiro-heterocyclic frameworks, indicating that a carbonyl-functionalized this compound could be a versatile intermediate for further diversification. rsc.org

The table below provides examples of derivatization strategies.

Parent ScaffoldReagentsType of DerivatizationProduct ClassRef
nsc.rursc.orgdeepdyve.com-Triazolo[1,5-a]quinoxalin-4(5H)-oneMeI, K2CO3, DMFN-AlkylationN-Methylated derivatives nih.gov
Quinoxaline1. ClSO3H2. AminesSulfonylation followed by aminationQuinoxaline sulfonamides mdpi.com
Indeno[1,2-b]quinoxalin-11-oneDMAD, PyridineSpirocyclizationγ-Spiroindenoquinoxaline-lactones rsc.org
Quinoxaline-isoxazole hybridsN/ASynthesis of hybridsQuinoxaline-isoxazole derivatives researchgate.net

Chemical Reactivity and Mechanistic Investigations of Isoxazolo 4,5 B Quinoxaline

Ring-Chain Transformations and Rearrangement Reactions within Isoxazolo[4,5-b]quinoxaline Systems

The this compound system and its analogues can undergo fascinating ring-chain transformations and rearrangement reactions, which are often triggered by the presence of specific functional groups and reaction conditions. These transformations can lead to the formation of novel heterocyclic structures that might be otherwise difficult to access.

A notable rearrangement reaction observed in the analogous isoxazolo[4,5-b]pyridine series is the base-promoted Boulton-Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov This reaction has been documented for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, upon treatment with a base like potassium carbonate, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgevitachem.comtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The propensity for this rearrangement is influenced by the substituents on the arylhydrazone moiety. beilstein-journals.org For instance, arylhydrazones with electron-withdrawing groups, such as 2,4-dinitrophenylhydrazones, may not undergo this recyclization due to the reduced nucleophilicity of the hydrazone anion. beilstein-journals.org

Another transformation observed in this class of compounds is a base-promoted decarbonylation followed by the opening of the isoxazole (B147169) ring. beilstein-journals.org This has been seen in instances of attempted cyclization to form 3-formylisoxazolo[4,5-b]pyridine, where the unprotected formyl group facilitates this ring-opening cascade. beilstein-journals.org Protecting the formyl group, for example as a dioxolane, prevents this side reaction and allows for the successful formation of the isoxazolo[4,5-b]pyridine ring system. beilstein-journals.org

While specific studies on ring-chain tautomerism in isoxazolo[4,5-b]quinoxalines are not extensively documented, this phenomenon is known in other complex heterocyclic systems and could be a potential aspect of the chemistry of substituted isoxazolo[4,5-b]quinoxalines.

Table 1: Rearrangement and Ring-Opening Reactions of Isoxazolo[4,5-b]pyridine Derivatives
Starting MaterialReaction TypeConditionsProduct
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesBoulton-Katritzky RearrangementBase (e.g., K2CO3), DMF, 60 °C3-Hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgevitachem.comtriazol-4-yl)pyridines
3-Formylisoxazolo[4,5-b]pyridineDecarbonylation/Isoxazole Ring OpeningBaseRing-opened pyridine (B92270) derivative

Intramolecular Cyclization Pathways and Detailed Reaction Mechanisms

The construction of the this compound ring system is typically achieved through intramolecular cyclization reactions. These reactions involve the formation of the isoxazole ring fused to a pre-existing quinoxaline (B1680401) moiety or the construction of the quinoxaline (or a related pyridine) ring onto a functionalized isoxazole precursor.

One of the key intramolecular cyclization strategies is the intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group. beilstein-journals.orgnih.gov In the synthesis of the related isoxazolo[4,5-b]pyridines, this involves a suitably functionalized 2-chloro-3-nitropyridine derivative. beilstein-journals.orgnih.govnih.gov The presence of an electron-withdrawing group on the pyridine ring can facilitate this transformation. beilstein-journals.org The mechanism involves the in situ formation of an isonitroso compound which then undergoes a base-promoted cyclization, with the isonitroso oxygen atom acting as the nucleophile to displace the nitro group.

Another approach involves the annulation of the pyridine ring onto a functionalized isoxazole core. beilstein-journals.orgnih.gov For example, the Friedlander condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with carbonyl compounds containing a reactive α-methylene group can be used to synthesize tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov This reaction can be catalyzed by Lewis acids such as zinc chloride or indium(III) triflate and can be performed under conventional heating or microwave irradiation. nih.gov

Furthermore, the intramolecular cyclization of 4-(propargylamino)isoxazoles represents another pathway to construct the fused pyridine ring. beilstein-journals.org

Table 2: Intramolecular Cyclization Pathways to Fused Isoxazole Systems
Precursor TypeCyclization StrategyKey FeaturesResulting System
Functionalized 2-chloro-3-nitropyridineIntramolecular Nucleophilic Substitution of Nitro GroupBase-promoted cyclization of an in situ formed isonitroso intermediate.Isoxazolo[4,5-b]pyridine
4-Amino-5-benzoylisoxazoleFriedlander CondensationReaction with a carbonyl compound with an active methylene group, often Lewis acid-catalyzed.Isoxazolo[4,5-b]pyridine
4-(Propargylamino)isoxazoleIntramolecular CyclizationFormation of the pyridine ring from the propargyl side chain.Isoxazolo[4,5-b]pyridine

Exploration of Nucleophilic and Electrophilic Reactivity of the Fused System

The reactivity of the this compound system towards nucleophiles and electrophiles is dictated by the electronic nature of both the isoxazole and the quinoxaline rings. The quinoxaline moiety is known to be electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, the fused benzene (B151609) ring of the quinoxaline system can undergo electrophilic substitution, although the presence of the electron-withdrawing pyrazine (B50134) ring can be deactivating.

For the related isoxazolo[4,5-g]quinoxaline, it has been noted that the system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com Oxidation of the quinoxaline nitrogen atoms can lead to the formation of N-oxides, while reduction can yield dihydro derivatives. evitachem.com

The electrophilic nature of the quinoxaline core has been exploited in vicarious nucleophilic substitution (VNS) of hydrogen. While this has been studied on quinoxaline itself, it suggests that the this compound system could also be reactive towards certain carbanions. The presence of a good leaving group, such as a halogen, on the quinoxaline part of the molecule would make it a prime site for SNAr reactions. Indeed, 2,3-dichloroquinoxaline is a common starting material for the synthesis of other fused quinoxaline systems through reactions with binucleophiles. johnshopkins.edu

Table 3: Predicted Reactivity of the this compound System
Reaction TypeReactive SiteExpected OutcomeBasis for Prediction
Nucleophilic Aromatic SubstitutionQuinoxaline ring (especially with a leaving group)Substitution of a leaving group by a nucleophile.Electron-deficient nature of the quinoxaline ring. johnshopkins.edu
Vicarious Nucleophilic SubstitutionQuinoxaline ringSubstitution of hydrogen by a carbanion.Known reactivity of quinoxaline N-oxides.
Electrophilic Aromatic SubstitutionFused benzene ringIntroduction of electrophiles (e.g., nitration, halogenation).General reactivity of aromatic systems, though potentially deactivated. evitachem.com
OxidationQuinoxaline nitrogen atomsFormation of N-oxides.Reactivity of isoxazolo[4,5-g]quinoxaline. evitachem.com
ReductionQuinoxaline ringFormation of dihydro derivatives.Reactivity of isoxazolo[4,5-g]quinoxaline. evitachem.com

Advanced Characterization and Structural Elucidation of Isoxazolo 4,5 B Quinoxaline

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is fundamental to the characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information regarding the electronic and atomic arrangement within the Isoxazolo[4,5-b]quinoxaline molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the quinoxaline (B1680401) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton. For instance, protons on the benzene (B151609) moiety of the quinoxaline system would likely appear as a complex multiplet, characteristic of ortho- and meta-couplings.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the fused ring system. Carbons in the quinoxaline portion are typically found between δ 120 and 150 ppm, while carbons of the isoxazole (B147169) ring, particularly those adjacent to the heteroatoms, would have characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Structures Data is hypothetical and based on values reported for quinoxaline and isoxazole derivatives. nih.govbeilstein-journals.orgnih.gov

Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Key HMBC Correlations (¹H → ¹³C)
H/C-3a-~150-155H-6, H-7 → C-3a
H/C-4~8.0-8.2 (d)~128-132H-5 → C-4
H/C-5~7.7-7.9 (t)~129-133H-4, H-6 → C-5
H/C-6~7.7-7.9 (t)~129-133H-5, H-7 → C-6
H/C-7~8.0-8.2 (d)~128-132H-6 → C-7
H/C-7a-~140-145H-4, H-5 → C-7a
H/C-9a-~160-165H-4 → C-9a
H/C-9b-~145-150H-7 → C-9b
H/C-3 (Isoxazole C)~8.5-8.8 (s)~150-155H-4 → C-3

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the fused aromatic system and the isoxazole ring.

Key expected absorption bands include C=C and C=N stretching vibrations within the aromatic quinoxaline and isoxazole rings, typically appearing in the 1650-1450 cm⁻¹ region. The stretching vibration of the N-O bond in the isoxazole ring is also a characteristic feature, usually observed in the 1280-1100 cm⁻¹ range. Aromatic C-H stretching vibrations would be detected above 3000 cm⁻¹. The absence of strong bands for groups like O-H or C=O would confirm the core structure. rjpbcs.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H Stretching (Aromatic)Ar-H3100-3000
C=N StretchingIsoxazole/Quinoxaline1650-1550
C=C Stretching (Aromatic)Ar C=C1600-1450
N-O StretchingIsoxazole1280-1100
C-H Bending (Aromatic)Ar-H900-675

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, which enables the determination of the elemental composition and molecular formula of the compound. nih.gov

For this compound (C₉H₅N₃O), the calculated exact mass is 183.0433 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 184.0511, confirming the molecular formula C₉H₆N₃O⁺. beilstein-journals.orgbeilstein-journals.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Plausible fragmentation pathways for this compound could involve the loss of small, stable molecules such as N₂, CO, or HCN, which is characteristic of nitrogen-containing heterocyclic compounds. researchgate.net

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated m/zObserved m/z (Expected)
[M]⁺C₉H₅N₃O⁺183.0433183.043X
[M+H]⁺C₉H₆N₃O⁺184.0511184.051X

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is useful for characterizing conjugated systems. The extensive π-conjugated system of this compound is expected to produce characteristic absorption bands.

Typically, quinoxaline derivatives show absorption bands in the range of 250-400 nm. scholaris.ca These absorptions are attributed to π→π* transitions within the aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. The fusion of the isoxazole ring would influence the exact position and intensity of these absorption maxima (λmax). nih.govmdpi.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

Electronic TransitionWavelength Range (λmax)
π→π~250-300 nm
n→π~350-400 nm

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide evidence for the molecular structure, single-crystal X-ray crystallography offers the most definitive proof by determining the precise arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would confirm the planarity of the fused heterocyclic system. It would also provide precise data on the geometry of both the isoxazole and quinoxaline rings. Analysis of the crystal packing can reveal intermolecular forces such as π-π stacking, which are common in planar aromatic systems. Although specific data for the parent compound is not available, related fused heterocyclic systems have been analyzed, providing a reference for expected structural parameters. mdpi.comnih.gov

Table 5: Representative Crystallographic Data Based on a Fused Heterocyclic Analog mdpi.com

ParameterExample Value (from a Triclinic P-1 space group analog)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.50
β (°)98.61
γ (°)103.81
Volume (ų)900.07

Other Advanced Analytical Methodologies for Purity and Identity Confirmation

Beyond the primary structural elucidation techniques, other methods are essential for confirming the purity and identity of a synthesized sample of this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a compound. A pure sample of this compound would ideally show a single sharp peak under various elution conditions. Thin-Layer Chromatography (TLC) is also routinely used to monitor reaction progress and for a quick assessment of purity. beilstein-journals.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values for this compound (C₉H₅N₃O) should align closely with the theoretical percentages (C: 65.45%, H: 3.05%, N: 25.44%), providing strong evidence for the molecular formula and sample purity. nih.gov

Computational Chemistry and Theoretical Modeling of Isoxazolo 4,5 B Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Regioselectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides deep insights into molecular structure, stability, and reactivity by calculating the electron density. For a system like isoxazolo[4,5-b]quinoxaline, DFT calculations are crucial for understanding its fundamental chemical nature.

DFT studies on related isoxazole (B147169) and quinoxaline (B1680401) derivatives typically employ functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) to optimize the molecular geometry and calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.

These calculations also help determine global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), which are vital for predicting how the molecule will interact with other chemical species. Furthermore, DFT is instrumental in studying reaction mechanisms and predicting regioselectivity. For instance, in the synthesis of isoxazole rings via [3+2] cycloaddition reactions, DFT can be used to calculate the activation energies of different reaction pathways, thereby predicting which regioisomer will be preferentially formed. This theoretical prediction can then be compared with experimental results to validate the proposed mechanism.

Table 1. Examples of DFT-Calculated Parameters for Isoxazole Derivatives.
DerivativeDFT FunctionalHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
3,5-diphenylisoxazoleMPW1PW91-6.20-0.305.90
3-(4-chlorophenyl)-5-phenylisoxazoleMPW1PW91-6.35-0.655.70
5-(4-methoxyphenyl)-3-phenylisoxazoleB3LYP-5.85-1.124.73
Designed Isoxazole Derivative ACAM-B3LYP-7.11-1.016.10
Designed Isoxazole Derivative BWB97XD-6.98-1.255.73

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound derivatives, docking studies would be employed to predict their binding affinity and mode of interaction with various biological targets. Research on structurally similar quinoxaline-isoxazole conjugates has demonstrated their potential as inhibitors of key enzymes in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding energy (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

The results of docking simulations also provide a 3D visualization of the interactions, revealing crucial binding features like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the receptor's active site. For example, docking studies of quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have identified key hydrogen bonds with amino acids like ASP 1044 and GLU 883, which are critical for inhibitory activity. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand structure to enhance its potency and selectivity.

Table 2. Example of Molecular Docking Scores for Quinoxaline-Isoxazole Conjugates against EGFR.
CompoundBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Conjugate 5d-9.8Met793, Leu718Hydrogen Bond, Hydrophobic
Conjugate 5e-10.5Met793, Asp855Hydrogen Bond, Pi-Alkyl
Conjugate 5f-10.1Thr790, Cys797Hydrogen Bond, Hydrophobic
Erlotinib (B232) (Standard)-8.9Met793, Thr790Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies more accurately.

In Silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are computational strategies used to identify promising drug candidates from large chemical libraries. Virtual screening can be either ligand-based or structure-based. Structure-based virtual screening (SBVS) uses docking to screen thousands or millions of compounds against a specific protein target to find those that are most likely to bind.

A study on the related pyrazolo[1,5-a]quinoxaline scaffold successfully used a virtual screening strategy to identify a novel inhibitor of the PI3Kα enzyme. A similar approach could be applied to this compound. The process would involve:

Defining a chemical library of this compound derivatives with diverse substituents.

Selecting a biological target of interest (e.g., a kinase, a receptor).

Docking the entire library of compounds into the target's binding site.

Ranking the compounds based on their docking scores and predicted interactions.

Selecting the top-ranked "hit" compounds for experimental validation.

This approach significantly reduces the time and cost associated with traditional high-throughput screening by focusing experimental efforts on a smaller, more promising subset of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound and then using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a predictive model. A QSAR study on quinoxaline derivatives successfully identified key descriptors correlated with anti-tubercular activity. The study used methods like Genetic Algorithm (GA) and Simulated Annealing (SA) for variable selection to create robust 2D and 3D-QSAR models. Such models not only predict activity but also provide insights into the structural features that are either beneficial or detrimental to the desired biological effect, thus guiding the rational design of more potent analogs.

Table 3. Example of a 2D-QSAR Model for Anti-Tubercular Activity of Quinoxaline Derivatives.
Model TypeStatistical MethodKey Descriptor TypesPredictive Power (r²)
2D-QSARGenetic Algorithm - PLSTopological, Electrostatic0.85
2D-QSARSimulated Annealing - PLSTopological, Constitutional0.82
3D-QSARGenetic Algorithm - PLSSteric Fields, Electrostatic Fields0.91

Biological Target Prediction through Advanced Computational Approaches

When a novel compound is synthesized, its precise biological target may not be known. Advanced computational approaches, often leveraging artificial intelligence and machine learning, can predict potential molecular targets for a given small molecule. These "reverse docking" or "target fishing" methods screen a compound against a large database of known protein structures.

Tools like SwissTargetPrediction are used for this purpose. The tool analyzes the 2D and 3D similarity of a query molecule to a database of known active ligands. Based on the principle that similar molecules tend to bind to similar targets, it generates a ranked list of the most probable protein targets. This approach has been successfully applied to predict targets for novel thiazolo[4,5-b]quinoxaline derivatives, a system structurally related to this compound. For a new this compound derivative, this method could predict its potential involvement in various signaling pathways by identifying likely targets such as kinases, G-protein coupled receptors, or enzymes, thereby guiding subsequent biological assays.

Table 4. Example of Predicted Targets for a Thiazolo[4,5-b]quinoxaline Derivative using SwissTargetPrediction.
Predicted Target ClassSpecific Target ExampleProbability Score
KinaseCarbonic anhydrase IIHigh
EnzymeTyrosine-protein kinase LckHigh
Nuclear ReceptorRetinoic acid receptor RXR-alphaMedium
G-protein coupled receptorDopamine D2 receptorMedium
Ion ChannelPotassium voltage-gated channelLow

Medicinal Chemistry and Pharmacological Investigations: Mechanistic Insights

Exploration as Enzyme Inhibitors and Modulators: Mechanistic Basis (e.g., α-Amylase, α-Glucosidase)

A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. nih.govnih.gov Isoxazolo[4,5-b]quinoxaline derivatives have been investigated as potential inhibitors of these enzymes. The mechanism of action for these compounds is believed to involve their binding to the active sites of α-amylase and α-glucosidase, thereby preventing the breakdown of complex carbohydrates into absorbable simple sugars. researchgate.netscielo.br

Newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids have demonstrated notable in vitro inhibitory activity against both α-amylase and α-glucosidase. researchgate.net For instance, certain N-allyl- nih.govnih.govjohnshopkins.edutriazolo[4,3-a]quinoxalin-1-amine derivatives have shown significant inhibitory percentages against both enzymes, in some cases surpassing the activity of the standard drug, acarbose. researchgate.net Kinetic studies of related compounds suggest different modes of inhibition, including competitive and non-competitive mechanisms, indicating that these molecules can interfere with substrate binding or bind to an allosteric site to modulate enzyme activity. mdpi.comnih.gov The structural features of the this compound core, combined with various substitutions, allow for specific interactions with amino acid residues within the enzyme's active or allosteric sites, leading to their inhibitory effects. scielo.br

Table 1: Inhibitory Activity of Selected Quinoxaline (B1680401) Derivatives against α-Amylase and α-Glucosidase

CompoundTarget EnzymeInhibitory Percentage (%)IC50 Value (µM)Reference CompoundReference IC50 (µM)
N-allyl- nih.govnih.govjohnshopkins.edutriazolo[4,3-a]quinoxalin-1-amine derivative 10aα-Amylase64.70 ± 0.026.89 ± 0.09Acarbose5.90 ± 0.09
N-allyl- nih.govnih.govjohnshopkins.edutriazolo[4,3-a]quinoxalin-1-amine derivative 10aα-Glucosidase75.36 ± 0.013.46 ± 0.06Acarbose4.27 ± 0.06
Phenylisoxazole quinoxalin-2-amine hybrid 5hα-AmylaseData Not AvailableData Not AvailableAcarboseData Not Available
Phenylisoxazole quinoxalin-2-amine hybrid 5iα-GlucosidaseData Not AvailableData Not AvailableAcarboseData Not Available

Mechanistic Studies of Anti-proliferative and Cytotoxic Activities in Established Cellular Models

The quinoxaline scaffold is a component of several anticancer agents, and its derivatives, including the this compound series, have been extensively studied for their anti-proliferative and cytotoxic effects. scielo.brnih.govnih.gov The mechanisms underlying these activities are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation. semanticscholar.orgmdpi.com

One of the primary mechanisms is the induction of apoptosis. Studies on 1,3-dithiolo[4,5-b]quinoxaline derivatives have shown that these compounds can trigger programmed cell death in cancer cells. nih.govjohnshopkins.edu For example, a particularly active derivative was found to significantly increase apoptosis in MCF-7 breast cancer cells. nih.govjohnshopkins.edu This is achieved through the modulation of key apoptotic proteins; the compound was observed to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins Bax and p53. nih.govjohnshopkins.edu Furthermore, some quinoline (B57606) derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com

Cell cycle arrest is another significant anti-proliferative mechanism. Certain 1,3-dithiolo[4,5-b]quinoxaline derivatives have been shown to arrest the cell cycle in the S phase in MCF-7 cells, thereby inhibiting DNA replication and cell division. nih.govjohnshopkins.edu

Inhibition of receptor tyrosine kinases (RTKs) is also a critical aspect of the anticancer activity of these compounds. A 1,3-dithiolo[4,5-b]quinoxaline derivative demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth, angiogenesis, and metastasis. nih.govjohnshopkins.edu The inhibitory concentrations (IC50) for this compound against EGFR and VEGFR-2 were in the sub-micromolar range, comparable to or even exceeding the potency of established drugs like erlotinib (B232) and sorafenib. nih.govjohnshopkins.edu Molecular docking studies have further supported these findings, showing good binding affinity of these derivatives within the active sites of these kinases. johnshopkins.edu

Table 2: Cytotoxic and Mechanistic Activities of a Lead 1,3-dithiolo[4,5-b]quinoxaline Derivative (Compound 12)

Cell LineActivityParameterResultComparison Drug
MCF-7 (Breast Cancer)CytotoxicityIC503.82 ± 0.2 µMDoxorubicin (IC50 = 4.17 ± 0.2 µM)
MDA-MB-231 (Breast Cancer)CytotoxicityIC502.26 ± 0.1 µMDoxorubicin (IC50 = 3.18 ± 0.1 µM)
MCF-7Cell Cycle AnalysisS Phase Arrest48.16% (vs. 29.79% control)-
MCF-7Apoptosis InductionApoptotic Cells42.08% (vs. 1.84% control)-
MCF-7Protein ExpressionBcl-20.368-fold decrease-
MCF-7Protein ExpressionBax3.97-fold increase-
-Enzyme InhibitionEGFRWtIC50 = 0.19 ± 0.009 µMErlotinib (IC50 = 0.037 ± 0.002 µM)
-Enzyme InhibitionVEGFR-2IC50 = 0.42 ± 0.021 µMSorafenib (IC50 = 0.035 ± 0.002 µM)

Investigation of Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

This compound derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The mechanisms of action, while not fully elucidated for all derivatives, are being actively investigated.

Antibacterial and Antifungal Activity: Several novel quinoxaline derivatives have shown significant in vitro antibacterial and antifungal properties. nih.govnih.govmdpi.com The proposed mechanism for some of these compounds involves the disruption of microbial cell morphology. For example, scanning electron microscopy has revealed that certain quinoxaline derivatives can alter the cellular structure of the fungus Rhizoctonia solani. nih.govnih.govrsc.org The lipophilicity of the compounds, often enhanced by specific substitutions, is believed to play a role in their ability to penetrate microbial cell membranes. nih.gov The development of resistance in microorganisms is a major concern, and isoxazolo[5,4-b]quinolines are being explored as a new class of antimicrobial agents to combat this issue, potentially through mechanisms like altering pore formation and membrane permeability in resistant strains. ijpsdronline.com

Antitubercular Activity: Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown promise as antitubercular agents, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than the first-line drug isoniazid (B1672263) against Mycobacterium tuberculosis. nih.gov A proposed mechanism of action for these compounds is related to the generation of reactive oxygen species (ROS) under hypoxic conditions, which are characteristic of the environment where latent tuberculosis bacilli reside. nih.gov This ROS generation leads to damage and death of the mycobacteria. nih.gov Furthermore, some studies suggest that quinoxaline derivatives may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which could be another pathway for their antitubercular effects. mdpi.com The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds have also been identified as potent inhibitors of M. tuberculosis. nih.gov

Anti-inflammatory and Analgesic Activity: Mechanistic Considerations

Derivatives of the quinoxaline scaffold have been reported to possess both anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory mechanism of these compounds appears to be linked to their ability to modulate the production of key inflammatory mediators.

Studies have shown that certain quinoxaline derivatives can significantly reduce the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines overexpressed by macrophages during inflammation. nih.gov The inhibition of these mediators helps to dampen the inflammatory response. nih.gov Furthermore, the anti-inflammatory action of these compounds involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. nih.gov Some isoxazole-based scaffolds have been specifically designed as selective COX-1 or COX-2 inhibitors. nih.govresearchgate.net

The molecular mechanism also extends to the modulation of intracellular signaling pathways. It has been demonstrated that some 5-alkyl-4-oxo-4,5-dihydro- nih.govnih.govjohnshopkins.edutriazolo[4,3-a]quinoxaline-1-carboxamide derivatives exert their anti-inflammatory effects by downregulating the mitogen-activated protein kinases (MAPK) signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes. nih.gov In vivo studies using models like carrageenan-induced peritonitis have confirmed the anti-inflammatory and peripheral analgesic effects of aminoalcohol-based quinoxalines. scielo.brscielo.brbvsalud.org

Antidiabetic Activity: Elucidating Molecular Pathways

The primary molecular pathway for the antidiabetic activity of this compound derivatives, as currently understood, is through the inhibition of α-amylase and α-glucosidase. researchgate.net As detailed in section 6.1, by inhibiting these key digestive enzymes, these compounds can delay the breakdown and subsequent absorption of carbohydrates from the gut. mdpi.com This leads to a reduction in postprandial blood glucose levels, a critical factor in the management of type 2 diabetes. nih.govnih.gov

The efficacy of these compounds is demonstrated by their low IC50 values against these enzymes, with some derivatives showing greater potency than the clinically used drug, acarbose. researchgate.net The structural characteristics of the this compound nucleus allow for modifications that can enhance binding affinity and inhibitory activity. Molecular docking studies have helped to visualize the interactions between these inhibitors and the amino acid residues in the active sites of the enzymes, providing a basis for the rational design of more potent antidiabetic agents. researchgate.net While enzyme inhibition is the most explored pathway, other potential molecular mechanisms for the antidiabetic effects of this class of compounds may exist and warrant further investigation.

Neuropharmacological and Central Nervous System Activity: Mechanistic Hypotheses

While the primary focus of research on this compound derivatives has been on other therapeutic areas, the broader class of quinoxalines has been associated with various biological activities, some of which may have implications for neuropharmacology. nih.gov However, specific mechanistic hypotheses for the neuropharmacological and central nervous system (CNS) activity of this compound itself are not yet well-established in the reviewed literature.

It is hypothesized that the ability of these compounds to cross the blood-brain barrier, a feature suggested by in silico predictions for some quinoline derivatives, would be a prerequisite for any direct CNS activity. mdpi.com Potential mechanisms could involve interactions with CNS receptors, ion channels, or enzymes. For instance, some 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme relevant to Alzheimer's disease, although the activity was generally low to moderate. researchgate.net Further research is needed to explore the potential of this compound derivatives in the context of neurological disorders and to elucidate their specific molecular targets and mechanisms of action within the CNS.

Other Biological Activities and Underlying Mechanistic Pathways

Beyond the specific activities detailed above, the versatile this compound scaffold has been linked to a range of other biological effects, often stemming from fundamental interactions with cellular components.

Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, suggesting antioxidant properties. researchgate.netnih.gov This activity is typically evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The underlying mechanism involves the donation of an electron or hydrogen atom to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.

DNA Intercalation: Certain nih.govnih.govjohnshopkins.edutriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators. rsc.org Molecular docking studies suggest that these planar heterocyclic systems can insert themselves between the base pairs of the DNA double helix. rsc.org This interaction can disrupt DNA replication and transcription, leading to the cytotoxic effects observed in cancer cells. This represents another potential mechanistic pathway for the anti-proliferative activity of this class of compounds.

Antiprotozoal Activity: The broader class of quinoxaline 1,4-di-N-oxides has been reported to have activity against protozoa such as Trichomonas foetus. frontiersin.org The mechanism of action is thought to be similar to their antibacterial effects, possibly involving redox activation and the generation of radical species that are toxic to the parasite. frontiersin.org

The diverse biological profile of this compound and its related structures underscores the therapeutic potential of this chemical scaffold. The mechanistic insights gained from ongoing research are crucial for the rational design and development of new, more potent, and selective therapeutic agents.

Applications in Materials Science and Other Specialized Scientific Fields

Optoelectronic and Photovoltaic Applications (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

No specific studies detailing the use of Isoxazolo[4,5-b]quinoxaline or its derivatives in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs) were identified. The current body of research in this area primarily focuses on broader classes of quinoxaline-based materials, which are valued for their electron-accepting properties. However, the specific photophysical and electronic characteristics of the this compound system have not been reported in the context of optoelectronic and photovoltaic applications.

Development of Fluorescent Probes and Chemical Sensors

There is no available literature on the development or application of this compound derivatives as fluorescent probes or chemical sensors. Research in this domain has explored various other quinoxaline-containing molecules for their sensing capabilities, leveraging the fluorescence properties of the quinoxaline (B1680401) core. The specific synthesis of this compound-based sensors and the evaluation of their response to analytes have not been documented.

Corrosion Inhibition Studies

No published research was found that investigates the use of this compound derivatives as corrosion inhibitors. While both isoxazole (B147169) and quinoxaline derivatives have been independently studied for their potential to protect various metals from corrosion, the efficacy of the fused this compound system in this application has not been a subject of investigation.

Agrochemical Applications (e.g., Herbicides, Fungicides, Insecticides)

The exploration of this compound for agrochemical purposes appears to be an uninvestigated area. There are no reports on its efficacy as a herbicide, fungicide, or insecticide. Notably, some research has been conducted on the insecticidal properties of the sulfur analog, thiazolo[4,5-b]quinoxaline, indicating that related fused heterocyclic systems may have biological activity. nih.gov However, specific data for the isoxazolo counterpart is not available.

Applications in Textile Chemistry (e.g., Enhancing Dyeing Properties, Dye-Fiber Interactions)

No studies were identified concerning the application of this compound in textile chemistry. The potential for this compound to act as a dye or to influence dye-fiber interactions has not been reported in the scientific literature.

Future Perspectives and Emerging Research Directions for Isoxazolo 4,5 B Quinoxaline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of isoxazolo[4,5-b]quinoxaline derivatives is geared towards efficiency, cost-effectiveness, and environmental responsibility. Current methodologies often involve multi-step processes that can be time-consuming and generate significant waste. Future research will likely focus on pioneering one-pot multicomponent reactions, a strategy that improves atom economy by combining several synthetic steps into a single operation. For instance, approaches similar to the one-pot synthesis of related isoxazole-fused quinazolines, which can form multiple chemical bonds in a single procedure, are expected to be adapted for the this compound core. nih.gov

Moreover, the principles of green chemistry are becoming increasingly integral to synthetic design. mdpi.com This involves the use of environmentally benign solvents like water, the application of recyclable catalysts, and the utilization of alternative energy sources such as microwave and ultrasound irradiation. researchgate.net Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields for other isoxazole-based molecules. researchgate.net The development of such sustainable protocols will not only reduce the environmental impact but also make the production of these compounds more economically viable for large-scale applications.

Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis

FeatureConventional SynthesisEmerging Sustainable Synthesis
Approach Multi-step, sequential reactionsOne-pot, multicomponent reactions
Solvents Often uses volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions
Energy Source Conventional heating (oil baths)Microwave irradiation, ultrasound
Catalysts Often stoichiometric, non-recyclableRecyclable, eco-friendly catalysts
Efficiency Lower atom economy, more wasteHigh atom economy, minimal byproducts
Reaction Time Often hours to daysCan be reduced to minutes

Advanced Structural Modifications for Enhanced Biological Activity and Selectivity

The this compound scaffold is a privileged structure in drug discovery, primarily due to its potential as a kinase inhibitor for treating cancers and other diseases. researchgate.netmdpi.com Future research will focus on advanced structural modifications to optimize the potency and selectivity of these derivatives. Structure-activity relationship (SAR) studies on related quinoxaline-isoxazole hybrids have provided a roadmap for these modifications. researchgate.netnih.gov

Key strategies will involve:

Substitution Pattern Analysis: Systematically altering the substituents on the aromatic rings of the quinoxaline (B1680401) and any appended phenyl groups. For example, in quinoxaline-isoxazole-piperazine conjugates designed as EGFR inhibitors, the presence and position of electron-withdrawing or electron-donating groups on a phenyl ring significantly impact anticancer activity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic profiles.

Scaffold Hopping: Modifying the core structure itself to explore new chemical space and potentially discover novel mechanisms of action or improved target engagement.

These modifications aim to fine-tune the interaction of the molecule with its biological target, such as the ATP-binding pocket of a protein kinase, thereby increasing efficacy and reducing off-target effects. nih.gov

Table 2: SAR Insights from Quinoxaline-Isoxazole Conjugates as EGFR Inhibitors

Compound IDSubstitution on Phenyl RingIn Vitro Anticancer Activity (IC50 in µM)EGFR Kinase Inhibition (IC50 in µM)
5d 4-ChloroPotent0.21
5e 4-FluoroMore Potent0.15
5f 4-NitroPotent0.25
Erlotinib (B232) (Standard) -Standard0.18
(Data synthesized from research on quinoxaline-isoxazole-piperazine conjugates) nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new this compound derivatives. mdpi.com These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds before they are synthesized, dramatically accelerating the discovery process. For the closely related thiazolo[4,5-b]quinoxaline scaffold, AI has already been used to predict potential molecular targets. johnshopkins.edu

Future applications in the context of isoxazolo[4,5-b]quinoxalines will include:

De Novo Drug Design: Employing generative models to create entirely new molecular structures optimized for specific biological targets, such as a particular kinase or viral protein.

Virtual Screening: Screening large virtual libraries of this compound derivatives against the three-dimensional structures of target proteins to identify promising candidates with high binding affinities.

ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like characteristics for synthesis and testing. mdpi.com

This in silico approach minimizes the trial-and-error nature of traditional drug discovery, saving significant time and resources.

Deeper Elucidation of Biological Mechanisms through Advanced Multi-Omics Approaches

To fully understand the therapeutic potential of this compound derivatives, it is crucial to move beyond identifying a single target and instead elucidate their broader impact on cellular systems. Advanced multi-omics technologies—including proteomics, metabolomics, and transcriptomics—offer a powerful means to achieve this. nih.gov By simultaneously measuring changes in thousands of proteins, metabolites, and RNA transcripts, researchers can build a comprehensive picture of a drug's mechanism of action.

For example, proteomic analyses of cells treated with other quinoxaline derivatives have revealed impacts on fundamental processes like cytoskeleton dynamics, intracellular trafficking, and redox homeostasis. frontiersin.orgnih.gov Future research on this compound compounds will likely adopt similar strategies to:

Identify the full range of protein targets and off-targets.

Map the downstream signaling pathways that are modulated by the compound.

Uncover biomarkers that could predict patient response or resistance.

Reveal novel mechanisms of action that may have been previously unsuspected. nih.govdntb.gov.ua

This systems-level understanding is critical for optimizing drug efficacy and anticipating potential side effects.

Exploration of New and Untapped Application Domains for this compound Derivatives

While much of the focus on quinoxaline and isoxazole (B147169) hybrids has been on their anticancer properties, the unique structural and electronic features of the this compound scaffold suggest potential in a variety of other therapeutic areas. mdpi.commdpi.com

Emerging areas of research include:

Neurodegenerative Diseases: The role of kinases like JNK3 in the pathology of Alzheimer's and Parkinson's diseases makes selective inhibitors highly sought after. nih.gov Given that isoxazole derivatives have been identified as potent JNK inhibitors, isoxazolo[4,5-b]quinoxalines represent a promising avenue for developing novel neuroprotective agents. nih.gov

Antiviral Agents: Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities, including against influenza viruses and coronaviruses like SARS-CoV-2. mdpi.comnih.govresearchgate.netnih.gov The this compound core could serve as a novel scaffold for the development of direct-acting antivirals or host-targeting agents that disrupt viral replication.

Anti-inflammatory and Immunomodulatory Agents: Compounds based on the researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline scaffold have shown potent anti-inflammatory activity by inhibiting key signaling pathways. researchgate.netnih.govnih.gov This suggests that this compound derivatives could be designed to modulate inflammatory responses, offering potential treatments for autoimmune disorders and other inflammatory conditions.

Exploring these untapped domains will diversify the therapeutic pipeline for this versatile class of compounds, potentially leading to breakthroughs in treating a wide range of challenging diseases.

Q & A

Q. What are the common synthetic routes for Isoxazolo[4,5-b]quinoxaline derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A widely used approach involves copper-catalyzed cyclization reactions. For example, hypervalent iodine(III) mediators (e.g., phenyliodine(III) dicyclohexanecarboxylate) under visible light irradiation enable intramolecular cyclization of precursors like 2-phenylaminophenol derivatives. Reaction temperature (e.g., 100°C) and catalyst selection (e.g., Ir-based catalysts) critically impact yields, as demonstrated in the synthesis of oxazolo-phenoxazine analogs (72–82% yields) . Alternative routes include Buchwald-Hartwig coupling for nitrogen-containing heterocycles, though yields may vary (43–63%) depending on substituent reactivity and purification methods (e.g., flash column chromatography) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Structural elucidation requires 1H/13C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing regioisomers. High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular formulas, especially when unexpected reaction pathways occur (e.g., elimination of HNO instead of Wallach rearrangement) . IR spectroscopy aids in identifying functional groups (e.g., C=N stretches in isoxazole rings), while melting point analysis provides preliminary purity assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions between expected and observed reaction products in this compound synthesis?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, in the attempted Wallach rearrangement of azoxyquinoxaline at 140°C, HRMS data revealed the absence of oxygen atoms in the product, prompting reevaluation of the mechanism. Instead of N-oxide formation, HNO elimination led to a novel pentacyclic imidazo[1,2-a:4,5-b']diquinoxaline structure. To resolve such discrepancies:
  • Conduct kinetic studies to identify dominant pathways under varying conditions.
  • Validate structures via independent synthesis (e.g., using 2,3-dichloroquinoxaline and 2-aminoquinoxaline as precursors) .

Q. What strategies optimize reaction conditions for high-yield this compound synthesis?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Iridium catalysts improve cyclization efficiency under visible light compared to traditional thermal methods.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in imidazoquinoxaline formation.
  • Temperature control : Maintaining 100°C prevents side reactions in copper-mediated protocols, as seen in oxazolo-phenoxazine synthesis (72–82% yields) .

Q. How do substituent effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at the 5- and 2-positions significantly modulate activity. For example:
  • Electron-withdrawing groups (e.g., Br at 4-bromophenyl) enhance stability but may reduce bioavailability.
  • Alkyl/aryl groups (e.g., 4-methylphenyl) improve lipophilicity, correlating with enhanced membrane permeability in antiviral assays.
    Systematic SAR studies (e.g., varying 20 derivatives with fluorobenzyl, cyanobenzyl, etc.) combined with docking simulations can identify key pharmacophoric features .

Q. How should researchers analyze conflicting data from spectroscopic and synthetic results?

  • Methodological Answer : Conflicting data often arise from impurities or unanticipated tautomerism. For example:
  • 2D NMR (COSY, NOESY) resolves overlapping signals in complex heterocycles.
  • X-ray crystallography provides unambiguous confirmation of regioisomers, as applied in imidazo[4,5-g]quinazoline studies.
  • Control experiments (e.g., synthesizing reference compounds) validate analytical interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.